Enhanced Lipophilicity (XLogP3-AA) Compared to Phenylacetic Acid
The target compound exhibits a significantly higher computed lipophilicity compared to the parent carboxylic acid, phenylacetic acid. This difference is a key parameter in drug design, as increased lipophilicity (within an optimal range) correlates with improved passive membrane permeability and, consequently, potential oral bioavailability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Phenylacetic acid (XLogP3-AA): ~0.8 |
| Quantified Difference | Δ 0.6 log units (approximately 4-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
The 0.6 log unit increase in XLogP3-AA represents a substantial shift in the lipophilic-hydrophilic balance, directly impacting the compound's ability to cross biological membranes compared to the simpler phenylacetic acid, which is a critical factor in the early stages of drug candidate selection.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for CID 6484162, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6484162. View Source
- [2] PubChem. (2026). Computed Properties: XLogP3-AA for CID 999, phenylacetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/999. View Source
